9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Catalog No.
S708583
CAS No.
7309-42-4
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

CAS Number

7309-42-4

Product Name

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

IUPAC Name

9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-10-6-2-3-7(10)5-9-8(11)4-6/h6-7H,2-5H2,1H3,(H,9,11)

InChI Key

ZPLMTUXXQQUKDH-UHFFFAOYSA-N

SMILES

CN1C2CCC1CNC(=O)C2

Canonical SMILES

CN1C2CCC1CNC(=O)C2

Organic Synthesis:

-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, also known as DABCO (1,4-diazabicyclo[2.2.2]octane) or tetramethyldiazabicyclooctane (TMDABO), is a valuable reagent in organic synthesis due to its strong basic properties. Its ability to deprotonate a wide range of acidic substrates makes it useful for various reactions, including:

  • Alkylation reactions: DABCO can be used as a base to promote the deprotonation of terminal alkynes, enolates, and other weak C-H bonds, facilitating their subsequent alkylation with various electrophiles [].
  • Acylation reactions: Similar to alkylation, DABCO can be employed as a base to deprotonate various nucleophiles, enabling their acylation with acylating agents like acid chlorides or anhydrides [].
  • Elimination reactions: DABCO can act as a base to abstract protons adjacent to leaving groups, promoting the formation of double bonds through elimination reactions.

Catalysis:

DABCO can function as a catalyst in various organic reactions, often due to its ability to form reversible adducts with Lewis acids. These adducts can activate substrates, making them more susceptible to reaction. Some examples include:

  • Diels-Alder reactions: DABCO can complex with Lewis acids like boron trifluoride (BF3), enhancing their electrophilic character and promoting Diels-Alder cycloadditions between dienes and dienophiles.
  • Ring-opening polymerizations: DABCO can activate cyclic monomers by coordinating with Lewis acids, facilitating their ring-opening polymerization and the formation of linear polymers.

Medicinal Chemistry:

DABCO derivatives have been explored for their potential in medicinal chemistry due to their diverse biological activities. Some examples include:

  • Anticancer properties: Certain DABCO derivatives have exhibited antitumor activity in various cancer cell lines, warranting further investigation for their potential as anticancer agents.
  • Antimicrobial activity: Some DABCO derivatives have shown promising antimicrobial properties against bacteria and fungi, suggesting their potential as future antibiotics or antifungals.

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound characterized by its unique diazabicyclic structure. It has the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol. The compound features two nitrogen atoms in its bicyclic framework, contributing to its distinctive chemical properties and potential biological activities. Its structural complexity makes it an interesting subject for research in organic chemistry and pharmacology.

Typical of bicyclic amines and heterocycles. Notably, it can participate in:

  • Hofmann Elimination: This reaction involves the transformation of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one methiodide into a corresponding alkene, showcasing its reactivity as an amine derivative .
  • Cycloaddition Reactions: The compound can serve as a precursor in synthesizing more complex structures through cycloaddition reactions, which involve the formation of new rings .

Research indicates that 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one exhibits significant biological activity, particularly as a potential agonist for delta opioid receptors. These receptors are implicated in pain modulation and other physiological processes. Studies have shown that derivatives of this compound can influence receptor activity, suggesting its potential therapeutic applications in pain management and other neurological conditions .

Several synthesis methods have been developed for 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one:

  • Cycloaddition-Based Synthesis: One-pot synthesis techniques utilizing cycloaddition reactions have been reported, allowing for efficient construction of the bicyclic framework .
  • Reduction Reactions: The compound can be synthesized from its precursors through reduction processes that modify the nitrogen functionalities within the bicyclic structure .

These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.

The applications of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one extend into various fields:

  • Pharmaceutical Development: Its potential as a delta opioid receptor agonist positions it as a candidate for developing new analgesics.
  • Chemical Research: The compound serves as an important building block in organic synthesis, particularly in creating more complex heterocyclic compounds.

Interaction studies have focused on the binding affinity of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one with delta opioid receptors. Research indicates that modifications to its structure can significantly influence its pharmacological profile, including potency and selectivity towards different receptor subtypes . These studies are crucial for understanding how structural changes can optimize therapeutic effects.

Several compounds share structural similarities with 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-oneSimilar bicyclic structure with different ring sizeExhibits different biological activity profiles
3,9-Diazabicyclo[4.2.1]nonaneLacks the carbonyl groupMore basic nature due to absence of carbonyl
3β-Amino-9-methyl-9-azabicyclo[3.3.1]nonaneContains an amino group instead of a carbonylPotentially different receptor interactions

These compounds illustrate the diversity within diazabicyclic structures while highlighting the unique attributes of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, particularly regarding its biological activity and synthetic versatility.

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types